Cas no 953789-37-2 (4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride)

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride structure
953789-37-2 structure
Nome del prodotto:4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride
Numero CAS:953789-37-2
MF:C11H16Cl3N
MW:268.610440254211
MDL:MFCD11046660
CID:69663
PubChem ID:44222956

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride
    • 1-[[2-(4-Chlorophenyl)ethyl]amino]-2-chloropropane
    • 1-[[2-(4-Chlorophenyl)ethyl]amino]-2-chloropropane hydrochloride
    • 2-Chloro-N-(4-chlorophenethyl)-propan-1-amine hydrochloride
    • 2-chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine,hydrochloride
    • 4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride
    • Benzeneethanamine, 4-chloro-N-(2-chloropropyl)- hydrochloride
    • [2-(CHLORO-PHENYL)-ETHYL]-(2-CHLORO-PROPYL)-AMMONIUM CHLORIDE
    • lorcaserin impurity b
    • 2-chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine;hydrochloride
    • BCP13020
    • API0004876
    • AX8225495
    • TC
    • AC-28980
    • Benzeneethanamine, 4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1)
    • CS-M1648
    • SCHEMBL174859
    • AKOS016000246
    • 953789-37-2
    • [2-(4-chlorophenyl)ethyl](2-chloropropyl)amine hydrochloride
    • CS-13191
    • DB-116034
    • 2-CHLORO-N-(4-CHLOROPHENETHYL)PROPAN-1-AMINE HCL
    • 2-Chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine--hydrogen chloride (1/1)
    • Benzeneethanamine,4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1)
    • DTXSID30657920
    • MDL: MFCD11046660
    • Inchi: 1S/C11H15Cl2N.ClH/c1-9(12)8-14-7-6-10-2-4-11(13)5-3-10;/h2-5,9,14H,6-8H2,1H3;1H
    • Chiave InChI: ARSNVFGYXNWTPK-UHFFFAOYSA-N
    • Sorrisi: Cl.ClC1C=CC(CCNCC(C)Cl)=CC=1

Proprietà calcolate

  • Massa esatta: 267.03500
  • Massa monoisotopica: 267.035
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 5
  • Complessità: 144
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: niente
  • Carica superficiale: 0
  • XLogP3: niente
  • Superficie polare topologica: 12

Proprietà sperimentali

  • Punto di fusione: >170°C
  • Solubilità: DMSO (Slightly), Methanol (Slightly)
  • PSA: 12.03000
  • LogP: 4.29230

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Informazioni sulla sicurezza

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Dati doganali

  • CODICE SA:2923900090
  • Dati doganali:

    Codice doganale cinese:

    2923900090

    Panoramica:

    292390090 Altri sali quaternari di ammonio e basi quaternarie di ammonio. Condizioni normative: niente. IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    292390090 altri sali e idrossidi quaternari di ammonio. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
C364255-250mg
4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride
953789-37-2
250mg
$ 431.00 2023-04-18
TRC
C364255-50mg
4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride
953789-37-2
50mg
$ 127.00 2023-09-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1059236-100mg
2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride
953789-37-2 98%
100mg
¥301.00 2024-04-24
A2B Chem LLC
AI64249-1g
2-Chloro-n-(4-chlorophenethyl)propan-1-amine
953789-37-2 95%
1g
$34.00 2024-07-18
A2B Chem LLC
AI64249-5g
2-Chloro-n-(4-chlorophenethyl)propan-1-amine
953789-37-2 95%
5g
$106.00 2024-07-18
Crysdot LLC
CD12002145-10g
2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride
953789-37-2 95+%
10g
$550 2024-07-18
eNovation Chemicals LLC
D767852-250mg
Benzeneethanamine,4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1)
953789-37-2 97%
250mg
$55 2024-06-06
eNovation Chemicals LLC
D767852-250mg
Benzeneethanamine,4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1)
953789-37-2 97%
250mg
$55 2025-02-19
eNovation Chemicals LLC
D767852-250mg
Benzeneethanamine,4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1)
953789-37-2 97%
250mg
$55 2025-02-28
eNovation Chemicals LLC
D767852-1g
Benzeneethanamine,4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1)
953789-37-2 97%
1g
$70 2025-02-28

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: Aluminum chloride ;  rt → 85 °C
1.2 Reagents: Sodium chloride Solvents: Water ;  20 °C
1.3 Solvents: Dichloromethane ;  overnight, 20 °C
1.4 Reagents: Sodium hydroxide Solvents: Water
Riferimento
Development and optimization of a new synthetic process for lorcaserin
Cluzeau, Jerome; Stavber, Gaj, Bioorganic & Medicinal Chemistry, 2018, 26(4), 977-983

Metodo di produzione 2

Condizioni di reazione
1.1 1 h, 80 °C → 93 °C; 2 h, 90 - 95 °C
1.2 Solvents: Chlorobenzene ,  Water ;  95 °C → 74 °C; 15 min, 70 - 75 °C; 75 °C → 50 °C
1.3 Reagents: Thionyl chloride ;  55 min, 56 °C → 64 °C; 4 h, 60 - 65 °C
1.4 Solvents: Isopropanol ;  65 °C → 67 °C; 67 °C → reflux; 2 h, reflux
Riferimento
Processes for preparation of 2-chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 rt → 90 °C; 45 min, < 100 °C; 90 min, 85 - 100 °C; 100 °C → 50 °C
1.2 Solvents: Water
1.3 Reagents: Thionyl chloride Solvents: Isopropanol ;  0 - 5 °C; 2 min, 0 - 5 °C; 1.5 - 2.5 h
Riferimento
Processes for preparation of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine and intermediates
, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate ,  Sodium borohydride Solvents: Tetrahydrofuran ;  30 min, 0 - 5 °C
1.2 Solvents: Tetrahydrofuran ;  0 - 5 °C; 4 - 5 h, 60 - 65 °C; 65 °C → 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  15 min, 10 - 20 °C
1.4 Reagents: Hydrochloric acid Solvents: Toluene ,  Water ;  30 min, 30 - 40 °C
1.5 Reagents: Sodium hydroxide Solvents: Water ;  pH 11 - 13
1.6 Reagents: Hydrochloric acid Solvents: Water ;  15 - 30 min, pH 2 - 4, 0 - 20 °C
Riferimento
A process for the preparation of lorcaserin hydrochloride
, India, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Chlorotrimethylsilane ,  Aluminum chloride ,  Sodium borohydride Solvents: Tetrahydrofuran ;  rt → 70 °C; 24 h, 70 °C; 70 °C → rt
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ;  30 min, pH 14, rt
1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  30 min, rt
Riferimento
A Concise Synthesis of Racemic Lorcaserin
Xu, Bin; Su, Jincai; Wang, Jing; Zhou, Guo-Chun, Australian Journal of Chemistry, 2016, 69(7), 770-774

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Toluene ,  Dimethylacetamide ;  50 - 55 °C; 20 - 30 min, 50 - 55 °C; 55 - 60 °C; 3 - 4 h, 55 - 60 °C; 25 - 30 °C
1.2 Solvents: Isopropanol ;  30 min, 25 - 30 °C
Riferimento
Process for preparation of lorcaserin intermediate
, China, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ;  1 h, 45 - 65 °C; 1 h, 55 - 60 °C; 2 h, 0 - 5 °C
Riferimento
Process for preparation of Lorcaserin hydrochloride hemihydrate
, China, , ,

Metodo di produzione 8

Condizioni di reazione
Riferimento
Processes for the preparation of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine and intermediates related thereto
, United States, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt → 120 °C; 2 h, 120 °C
Riferimento
Preparation method of lorcaserin
, China, , ,

Metodo di produzione 10

Condizioni di reazione
Riferimento
Processes for preparing (r)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine and intermediates thereof
, United States, , ,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Toluene ,  Dimethylacetamide ;  rt; < 60 °C; 27 min, < 60 °C
Riferimento
Microwave-assisted synthesis of lorcaserin hydrochloride
Zeng, Bi-tao; Zhu, Tao; Wang, Tian-xia, Huaxue Shiji, 2016, 38(9), 917-920

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Thionyl chloride Catalysts: Dimethylacetamide Solvents: Toluene ;  5 - 10 min, 50 - 60 °C; 3 h, 60 - 65 °C
Riferimento
A process for preparing 1-[[2-(4-chlorophenyl)ethyl]amino]-2-propanol and its salts
, China, , ,

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Toluene ,  Dimethylacetamide ;  rt → 50 °C; 50 - 60 °C; 2.5 h, 60 °C → 65 °C
Riferimento
Processes for preparing (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine intermediates toward serotonin-2C (5-HT2C) receptor agonists
, World Intellectual Property Organization, , ,

Metodo di produzione 14

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  1 - 2 h, 0 - 10 °C
1.2 Reagents: Boron trifluoride etherate ;  0 - 10 °C; 2 h, 60 - 65 °C
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ;  5 - 15 °C; 1 h, 90 - 100 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  15 min, pH 8.5 - 9.5, 5 - 15 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ;  2 h, pH 1 - 2, 5 - 15 °C
Riferimento
An improved process for the preparation of lorcaserin hydrochloride intermediate n-(4-chlorophenethyl)-2-chloropropan-1-amine or salt thereof
, India, , ,

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Phosphorus tribromide ;  3 h, 80 °C; 80 °C → rt
1.2 Reagents: Water ;  rt
1.3 4 h, 90 °C; 90 °C → rt
1.4 Reagents: Thionyl chloride Catalysts: Dimethylacetamide Solvents: Toluene ;  3 h, 70 °C
1.5 Reagents: Water
Riferimento
Process for preparing a chlorophenylethylpropanamine compound
Anonymous, IP.com Journal, 2015, 16, 1-3

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ,  Toluene ;  3 h, 65 °C
Riferimento
Synthesis of Lorcaserin and method for preparing intermediate of Lorcaserin
, China, , ,

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Hydrogen bromide ;  rt → 100 °C; 4.5 h, 1.38 - 1.93 bar
1.2 85 °C; 2 h, 85 - 95 °C
1.3 Reagents: Thionyl chloride Solvents: Toluene ,  Dimethylacetamide ;  50 °C; < 60 °C; 4 h, 60 - 65 °C
Riferimento
Processes for preparation of 4-chloro-N-(2-chloropropyl)-benzeneethanamine hydrochloride
, World Intellectual Property Organization, , ,

Metodo di produzione 18

Condizioni di reazione
Riferimento
Process for the preparation of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
, China, , ,

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Raw materials

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Preparation Products

Fornitori consigliati
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.